Pyrazine vs. Pyridine Core in PIM-1 Kinase Affinity
In the PIM inhibitor patent US9321756, an Activity Atlas SAR model showed a clear preference for a pyrazine core over a pyridine core for achieving high binding affinity to PIM-1. An analysis of compound pairs in the patent data confirmed that pyrazine-containing molecules were generally 'more active than pyridine' by approximately one log unit [1]. This directly implies that a 2-methoxy-3-substituted pyrazine, like the target compound, is a superior scaffold for PIM-1 affinity compared to an analogous pyridine-based compound, which would be the most common heterocyclic alternative in a medicinal chemistry program.
| Evidence Dimension | PIM-1 Kinase Binding Affinity (pIC50) |
|---|---|
| Target Compound Data | Pyrazine core (as a class) shows higher activity |
| Comparator Or Baseline | Pyridine core analogs show activity approximately 1 log unit lower |
| Quantified Difference | Approximately a 10-fold increase in affinity (1 log unit) for the pyrazine core over the pyridine core |
| Conditions | Activity Atlas model built from 288 compounds in US9321756 patent data; PIM-1 biochemical assay. |
Why This Matters
For procurement of a PIM inhibitor scaffold, the 10-fold affinity advantage of the pyrazine core ensures significantly higher target engagement at equivalent concentrations, making it the preferred choice over pyridine-based alternatives.
- [1] Cresset Group. (2019, March 27). Rapid interpretation of patent SAR using Forge. Cresset Group Blog. View Source
